FEBID Pd Content and Substrate Compatibility vs. Pd(hfac)₂
In a direct head-to-head FEBID study under identical deposition conditions, (Cp)Pd(allyl) deposited films with 26 ± 5 at.% Pd (74 ± 5 at.% C), while Pd(hfac)₂ deposited films with 23 ± 2 at.% Pd (51 ± 3 at.% C) plus O and F contaminants [1]. Crucially, (Cp)Pd(allyl) does not release fluorine during deposition, whereas Pd(hfac)₂ releases fluorine that etches susceptible substrates [1]. After O₂ purification, (Cp)Pd(allyl) films reached ~60 at.% Pd with resistivity ~1000 μΩ·cm, while Pd(hfac)₂ reached >65 at.% Pd with resistivity ~100 μΩ·cm [1].
| Evidence Dimension | As-deposited Pd content (at.%), fluorine release, post-purification resistivity |
|---|---|
| Target Compound Data | 26 ± 5 at.% Pd; no fluorine release; post-O₂ purification: ~60 at.% Pd, ~1000 μΩ·cm |
| Comparator Or Baseline | Pd(hfac)₂: 23 ± 2 at.% Pd; releases fluorine; post-O₂ purification: >65 at.% Pd, ~100 μΩ·cm |
| Quantified Difference | CpPd(allyl) provides 3 at.% higher as-deposited Pd content; eliminates fluorine-induced substrate etching (qualitative pass/fail advantage); post-purification resistivity is ~10× higher but avoids halogen contamination |
| Conditions | FEBID; precursors investigated with and without in situ O₂ purification; Nanotechnology 2017, 28, 375302 |
Why This Matters
For deposition on fluorine-sensitive substrates (e.g., certain semiconductors, polymers, or carbon nanomaterials), CpPd(allyl) eliminates the risk of halogen etching, a go/no-go criterion that outweighs post-purification resistivity differences.
- [1] C. Mansilla et al., 'Comparison of Pd electron beam induced deposition using two precursors and an oxygen purification strategy', Nanotechnology, 2017, 28, 375302. DOI: 10.1088/1361-6528/aa79e8. View Source
